molecular formula C6H4ClN3 B1590546 8-Chloroimidazo[1,5-A]pyrazine CAS No. 56468-23-6

8-Chloroimidazo[1,5-A]pyrazine

Cat. No. B1590546
CAS RN: 56468-23-6
M. Wt: 153.57 g/mol
InChI Key: AFQLYSHHYYOVDJ-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,5-A]pyrazine (8-Cl-IP) is a heterocyclic compound that has been studied extensively in the scientific community due to its potential applications in various fields. 8-Cl-IP is a member of the imidazopyridine family, which consists of a five-membered ring containing two nitrogen atoms and a chlorine atom. 8-Cl-IP is a colorless solid that is soluble in water, ethanol, and other polar solvents. It is a highly reactive compound and can be used as a reagent in various organic synthesis reactions.

Scientific Research Applications

Chemical Transformations

8-Chloroimidazo[1,5-a]pyrazine undergoes various chemical transformations, including the ipso substitution of the chlorine atom and the formation of new annelated azapentalenes, as demonstrated by Slepukhin et al. (2007) (Slepukhin et al., 2007).

Synthesis of Kinase Inhibitors

The compound is useful in synthesizing kinase inhibitors. Guasconi et al. (2011) developed a synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines, exploiting multicomponent reactions and nucleophilic aromatic substitution, highlighting its potential in inhibiting STAT5-dependent transcription (Guasconi et al., 2011).

Palladium-Catalyzed Arylation

Wang et al. (2008) described the synthesis of 5-aryl imidazo[1,5-a]pyrazines via palladium-catalyzed coupling, exploring the reaction's scope for the imidazo[1,5-a]pyrazine ring system (Wang et al., 2008).

Development of Multicomponent Reactions

Baenziger et al. (2017) achieved a scale-up process for synthesizing 3-aminoimidazo[1,2-a]pyrazines, an important scaffold in many drugs, using a Groebke–Blackburn–Bienaymé cyclisation (Baenziger et al., 2017).

Biological Applications

Goel et al. (2015) compiled progress in synthetic methods and illustrated the reactivity and biological activity of imidazo[1,2-a]pyrazine, a versatile scaffold in drug development (Goel et al., 2015).

Drug Discovery Applications

Savall et al. (2018) reported the discovery of imidazo[1,2-a]pyrazines as selective negative modulators in drug discovery, particularly in AMPAR regulatory protein γ-8 (Savall et al., 2018).

properties

IUPAC Name

8-chloroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQLYSHHYYOVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481973
Record name 8-CHLOROIMIDAZO[1,5-A]PYRAZINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroimidazo[1,5-A]pyrazine

CAS RN

56468-23-6
Record name 8-Chloroimidazo[1,5-a]pyrazine
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URL https://commonchemistry.cas.org/detail?cas_rn=56468-23-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-CHLOROIMIDAZO[1,5-A]PYRAZINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroimidazo[1,5-a]pyrazine
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Synthesis routes and methods

Procedure details

To an oven dried flask filled with nitrogen was added N-(3-chloro-pyrazin-2-ylmethyl)-formamide (3.000 g, 0.01748 mol) followed by MeCN (60 mL). POCl3 (4.89 mL, 0.0524 mol) was added to the reaction mixture dropwise at 0° C. and the reaction mixture was stirred at 0° C. for 5 min before DMF (0.2 mL) was added. The mixture was then warmed up to rt and stirred at rt for overnight. The excess of POCl3 was removed under reduced pressure and the residue was quenched with solution of 2N NH3 in i-PrOH at 0° C. with vigorous stirring to adjust the pH to 9. The crude reaction mixture was then charged with water and the aqueous layer was washed with DCM. The combined organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to obtain the titled compound. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, J=4.80 Hz, 1H) 7.80 (d, J=5.05 Hz, 1H) 7.87 (s, 1H) 8.28 (s, 1H). MS (ES+): m/z 154.13, 156.02 [MH+]; HPLC: tR=2.02 min (OpenLynx, polar—7 min).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.89 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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